![molecular formula C8H8N2 B11923050 1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)
1-Methylpyrrolo[1,2-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylpyrrolo[1,2-c]pyrimidine is a heterocyclic aromatic compound that contains both pyrrole and pyrimidine rings
Preparation Methods
The synthesis of 1-Methylpyrrolo[1,2-c]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyrimidine with 1-methylpyrrole in the presence of a suitable catalyst can lead to the formation of this compound. Industrial production methods may involve optimized reaction conditions to ensure high yields and purity, such as the use of high-temperature cyclization and advanced purification techniques .
Chemical Reactions Analysis
1-Methylpyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the pyrimidine ring. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.
Scientific Research Applications
1-Methylpyrrolo[1,2-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and materials science.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Methylpyrrolo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules .
Comparison with Similar Compounds
1-Methylpyrrolo[1,2-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidine: Both compounds share a fused ring system, but differ in their nitrogen atom positions and electronic properties.
Pyrido[1,2-c]pyrimidine: This compound has a similar fused ring structure but includes a pyridine ring instead of a pyrrole ring, leading to different chemical reactivity and biological activity.
Imidazo[1,2-a]pyrimidine: This compound contains an imidazole ring fused to a pyrimidine ring, offering distinct pharmacological properties compared to this compound.
Properties
IUPAC Name |
1-methylpyrrolo[1,2-c]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-9-5-4-8-3-2-6-10(7)8/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXZGDRRSUWFPJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=CC=CN12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

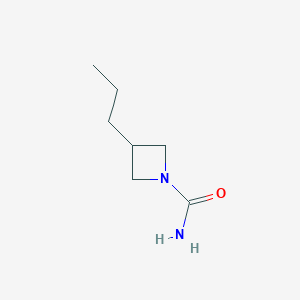
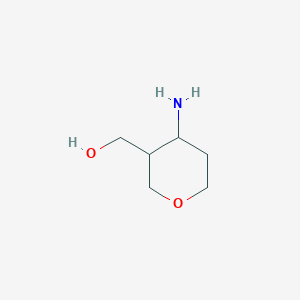
![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)



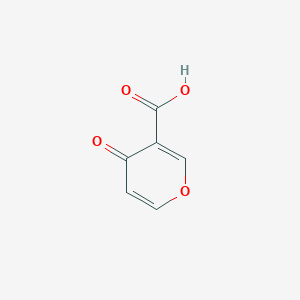
![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)

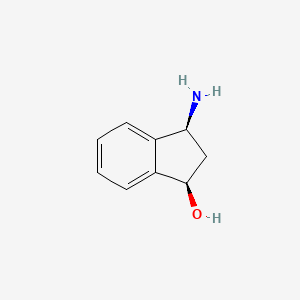

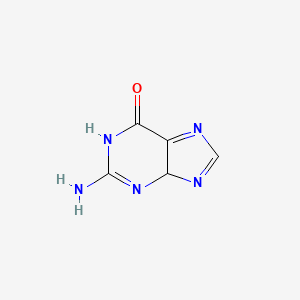
![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)
